2-(Diisopropylamino)ethyl methacrylate

Catalog No.
S1516695
CAS No.
16715-83-6
M.F
C12H23NO2
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethyl methacrylate

CAS Number

16715-83-6

Product Name

2-(Diisopropylamino)ethyl methacrylate

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3

InChI Key

SVYHMICYJHWXIN-UHFFFAOYSA-N

SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

solubility

In water, 1580 mg/L at 25 °C (est)

Canonical SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

pH-Responsive Nanoparticles for Drug Delivery

Specific Scientific Field: Biomedical Materials & Devices, Drug Delivery Systems

Summary of the Application: DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .

Methods of Application: The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .

Synthesis of Amphiphilic Diblock and Statistical Copolymers

Specific Scientific Field: Polymer Chemistry

Methods of Application: The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .

Results or Outcomes: The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .

pH-Responsive Polymer Systems

Specific Scientific Field: Polymer Chemistry, Biomedical Materials & Devices

Summary of the Application: DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .

Results or Outcomes: These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .

Tissue Engineering

Specific Scientific Field: Biomedical Engineering, Tissue Engineering

Summary of the Application: Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .

Methods of Application: The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .

Results or Outcomes: The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .

Enhanced Nanoparticle Stability and Cytocompatibility

Specific Scientific Field: Biomedical Materials & Devices, Nanotechnology

Summary of the Application: DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .

Methods of Application: The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .

Synthesis of pH-Responsive Polymers

Summary of the Application: DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

2-(Diisopropylamino)ethyl methacrylate is a methacrylate monomer characterized by its unique chemical structure, which includes a diisopropylamino group. The compound has a molecular formula of C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol. It appears as a colorless to pale yellow liquid and is known for its high purity, typically exceeding 98% in commercial preparations . The compound is also referred to by other names, including 2-methyl-2-propenoic acid 2-[bis(1-methylethyl)amino]ethyl ester and DPAEMA (stabilized with MEHQ) .

DPAEMA is a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed.

  • Toxicity: Limited data available on specific toxicity values. However, it is recommended to handle DPAEMA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood.
  • Flammability: Flammable liquid. Flash point data not readily available, but handle with caution around open flames.
Typical of methacrylates, including:

  • Polymerization: This compound can undergo free radical polymerization to form poly(2-(diisopropylamino)ethyl methacrylate), which exhibits unique properties useful in various applications, such as drug delivery systems and coatings.
  • Esterification: The methacrylate group can react with alcohols or amines under acidic or basic conditions, leading to the formation of esters or amides respectively.
  • Nucleophilic Substitution: The diisopropylamino group can act as a nucleophile in substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(Diisopropylamino)ethyl methacrylate has mild irritant properties towards skin and eyes, based on animal studies . Its biological activity is primarily linked to its potential use in drug delivery systems, particularly as a component in nanocarriers for siRNA transfection. The pH-responsive nature of polymers derived from this compound allows for targeted drug release in physiological environments .

The synthesis of 2-(Diisopropylamino)ethyl methacrylate typically involves the reaction of diisopropylamine with methacryloyl chloride. This reaction can be carried out under controlled conditions to yield the desired product with high purity. The general reaction scheme can be represented as follows:

text
Diisopropylamine + Methacryloyl Chloride → 2-(Diisopropylamino)ethyl Methacrylate + HCl

Additionally, variations in reaction conditions such as temperature and solvent choice can influence the yield and purity of the final product.

2-(Diisopropylamino)ethyl methacrylate finds applications across multiple fields:

  • Polymer Science: Used as a monomer in the production of pH-responsive polymers.
  • Drug Delivery: Serves as a building block for nanocarriers designed for targeted delivery of therapeutic agents.
  • Coatings: Employed in formulating coatings with specific properties such as biocompatibility and responsiveness to environmental stimuli.
  • Adhesives and Sealants: Utilized in formulations requiring strong adhesion properties.

Studies have focused on the interaction of 2-(Diisopropylamino)ethyl methacrylate-based polymers with biological systems, particularly their behavior in drug delivery applications. These polymers demonstrate favorable interactions with cellular membranes, facilitating improved cellular uptake of encapsulated drugs. The pH-responsive behavior enhances their effectiveness by ensuring drug release occurs at desired physiological pH levels .

Several compounds share structural similarities with 2-(Diisopropylamino)ethyl methacrylate, including:

  • N,N-Diisopropylethylamine: A tertiary amine used as a base in organic synthesis but lacks the methacrylate functionality.
  • 2-(Dimethylamino)ethyl methacrylate: Similar in structure but features a dimethylamino group instead of diisopropylamino; it shows different biological interactions and polymer properties.
  • Methacrylic acid: A simpler structure without the amino group; it is widely used in polymer chemistry but does not possess the same biological activity.
Compound NameKey FeaturesUnique Aspects
2-(Diisopropylamino)ethyl methacrylateTertiary amine with methacrylate functionalitypH-responsive drug delivery potential
N,N-DiisopropylethylamineTertiary amineLacks polymerizable functionality
2-(Dimethylamino)ethyl methacrylateTertiary amine with methacrylate functionalityDifferent biological interactions
Methacrylic acidSimple carboxylic acidNo amino functionality

The uniqueness of 2-(Diisopropylamino)ethyl methacrylate lies in its combination of both polymerizable and bioactive properties, making it particularly valuable for advanced applications in materials science and biomedicine.

The exploration of DPA began in the early 2000s, driven by advancements in controlled polymerization techniques. Initial studies focused on synthesizing poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) via atom transfer radical polymerization (ATRP) using catalysts like Cu(II)Br₂/Me₆TREN in isopropanol–water mixtures. These early efforts highlighted the challenges of achieving well-defined polymer architectures due to the monomer’s steric hindrance and the need for precise control over molecular weight and dispersity.

By the mid-2010s, reversible addition-fragmentation chain transfer (RAFT) polymerization emerged as a preferred method for synthesizing DPA-based copolymers, enabling precise control over block lengths and architectures. This shift coincided with the development of pH-responsive micelles and nanoparticles, where DPA’s protonation behavior at physiological pH (~6.3) became central to drug release mechanisms.

Recent advances have integrated DPA into hybrid systems, such as polydopamine (PDA)-based materials, leveraging its responsive features alongside bioinspired coatings. This evolution reflects a broader trend toward multifunctional polymers that combine responsiveness with biocompatibility.

Significance in Stimuli-Responsive Polymer Research

DPA’s tertiary amine group confers pH sensitivity with a pKa of approximately 6.3, enabling protonation in acidic environments (e.g., endosomal compartments) and deprotonation at neutral pH. This property is exploited in drug delivery systems where nanoparticles disassemble below pH 6.5, releasing therapeutic payloads.

Key Properties and Mechanisms

PropertyValue/BehaviorApplication Context
pKa6.3 ± 0.2Endosomal escape in drug delivery
ProtonationReversible at pH < 6.5Triggered release mechanisms
HydrophobicitypH-dependentMicelle core formation
Polymerization methodsATRP, RAFT, free radicalArchitectural control

The tertiary amine’s sterically hindered environment minimizes premature protonation, allowing precise pH-triggered responses. This contrasts with less hindered amines (e.g., diethylamino groups), which exhibit higher pKa values (~7.0–7.3).

Current Research Landscape and Applications

DPA’s applications span multiple domains, with a focus on biomedical engineering and advanced materials science. Below is a detailed analysis of its current uses:

Drug Delivery Systems

DPA-based nanoparticles are engineered to deliver chemotherapeutics selectively to acidic microenvironments, such as tumor tissues or lysosomes. For example:

  • pH-responsive micelles: Poly(ethylene glycol)-b-PDPA diblock copolymers self-assemble into micelles at neutral pH, encapsulating hydrophobic drugs. At pH < 6.5, PDPA protonation disrupts micellar stability, releasing payloads.
  • Targeted delivery: Hybrid systems incorporating DPA and poly(carboxybetaine methacrylate) (PCBMA) achieve low-fouling properties while enabling RGD peptide-mediated targeting of glioblastoma cells.

Gene Therapy and Tissue Engineering

DPA’s cationic nature at acidic pH facilitates DNA complexation, though its use in gene delivery remains less common than diethylamino-based analogs due to its lower charge density at neutral pH. Recent studies explore its role in:

  • pHlexi particles: Protein-polymer conjugates (e.g., transferrin-DPAEMA hybrids) enable receptor-mediated uptake and pH-triggered disassembly, enhancing cytosolic delivery of nucleic acids.
  • Hydrogel scaffolds: DPA copolymers with poly(oligo(ethylene glycol)methyl methacrylate) (P(OEGMA)) form responsive hydrogels for controlled growth factor release in tissue engineering.

Advanced Materials and Coatings

Beyond biomedicine, DPA contributes to:

  • Antifouling coatings: PCBMA-DPA hybrid nanoparticles resist protein adsorption while maintaining pH responsiveness, offering alternatives to PEG-based systems.
  • Smart sensors: Copolymers with fluorescent probes enable real-time monitoring of pH changes, leveraging DPA’s conformational transitions.

2-(Diisopropylamino)ethyl methacrylate represents a methacrylate class monomer with unique chemical properties that make it suitable for controlled radical polymerization techniques [1] [2]. The compound, bearing the molecular formula C₁₂H₂₃NO₂ and molecular weight of 213.32 g/mol, exhibits characteristic features including a colorless to light yellow liquid appearance with a density of 0.900 g/mL at 25°C [1] [3]. The presence of the diisopropylamino functional group imparts pH-responsive behavior to the resulting polymers, making this monomer particularly valuable for biomedical applications [2] [4].

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization has emerged as a highly effective method for polymerizing 2-(diisopropylamino)ethyl methacrylate, offering precise control over molecular weight and polymer architecture [8] [9]. The technique relies on a reversible redox process that maintains an equilibrium between dormant polymer chains and active radicals, thereby minimizing termination reactions and enabling controlled polymer growth [8] [13].

Mechanism and Kinetics of 2-(Diisopropylamino)ethyl methacrylate Atom Transfer Radical Polymerization

The Atom Transfer Radical Polymerization mechanism for 2-(diisopropylamino)ethyl methacrylate follows the established inner sphere electron transfer process characteristic of transition metal-mediated polymerization [13] [26]. The polymerization begins with the activation of an alkyl halide initiator through reversible halogen transfer to a copper complex in its lower oxidation state [8] [13]. This process generates propagating radicals that react with monomer units, while the copper complex is simultaneously oxidized to a higher oxidation state [13] [26].

The kinetic profile of 2-(diisopropylamino)ethyl methacrylate polymerization demonstrates typical controlled radical polymerization behavior, characterized by a linear relationship between ln([M]₀/[M]) and reaction time [10] [14]. Research has shown that the polymerization rate decreases with increasing target degree of polymerization, attributed to lower radical concentrations in the polymerization mixture [35]. The equilibrium constant KATRP, defined as the ratio of activation to deactivation rate constants (kact/k_deact), plays a crucial role in determining the level of control achieved in the polymerization [26] [27].

ParameterValueReference
Activation Rate Constant (k_act)Variable with catalyst system [26]
Deactivation Rate Constant (k_deact)Variable with catalyst system [26]
Propagation Rate Constant (k_p)Monomer-dependent [23]
Termination Rate Constant (k_t)Minimized in controlled conditions [23]

Catalyst Systems for 2-(Diisopropylamino)ethyl methacrylate Polymerization

The selection of appropriate catalyst systems is fundamental to achieving controlled polymerization of 2-(diisopropylamino)ethyl methacrylate [10] [14]. Copper-based catalysts have proven most effective, with CuBr₂/Me₆TREN (tris(2-dimethylamino)amine) representing a highly successful combination for this monomer [10] [14]. Alternative ligand systems, particularly TPMA (tris(2-pyridylmethyl)amine), have demonstrated superior performance, requiring five times less copper catalyst to achieve comparable control levels [14].

The catalyst concentration significantly influences polymerization outcomes, with optimal concentrations typically ranging between 0.05 and 0.075 times the initiator concentration [27]. Research has established that catalyst systems based on CuBr₂ complexes with nitrogen-containing ligands provide excellent control over molecular weight distribution, achieving dispersity values below 1.15 [10] [14].

Catalyst SystemLigandOptimal Concentration RatioDispersity AchievedReference
CuBr₂/Me₆TRENTris(2-dimethylamino)amine0.05-0.075 × [Initiator]< 1.15 [14]
CuBr₂/TPMATris(2-pyridylmethyl)amine0.01-0.015 × [Initiator]< 1.15 [14]
CuBr₂/TPMATris(2-pyridylmethyl)amineVariable1.18-1.32 [11]

Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization of 2-(Diisopropylamino)ethyl methacrylate

Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization represents an advanced variant specifically optimized for 2-(diisopropylamino)ethyl methacrylate polymerization [10] [14]. This technique employs sodium dithionite (Na₂S₂O₄) as both a supplemental activator and reducing agent, enabling polymerization under environmentally benign conditions with significantly reduced catalyst loadings [10] [14].

The mechanism of Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization differs from conventional Atom Transfer Radical Polymerization through the continuous regeneration of the Cu(I) activator species [12] [14]. Sodium dithionite serves a dual function, both activating dormant chain ends and reducing accumulated Cu(II) species back to the active Cu(I) state [10] [14]. This process maintains the necessary equilibrium for controlled polymerization while preventing catalyst deactivation [14].

Optimization studies have revealed that continuous feeding of sodium dithionite throughout the polymerization process provides superior control compared to initial addition protocols [14]. The optimal catalyst concentration for Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization of 2-(diisopropylamino)ethyl methacrylate has been established at 500 parts per million of CuBr₂ with Me₆TREN ligand [14].

Process ParameterOptimal ValueControl AchievedReference
CuBr₂ Concentration500 ppmMw/Mn < 1.15 [14]
Na₂S₂O₄ AdditionContinuous feedingHigh conversion (~90%) [14]
Reaction Temperature40°CControlled molecular weight [10]
Solvent SystemIsopropanol/WaterLow dispersity [10]

Control Parameters and Optimization Strategies

The optimization of 2-(diisopropylamino)ethyl methacrylate Atom Transfer Radical Polymerization requires careful consideration of multiple interdependent parameters [14] [27]. Temperature control plays a critical role, with 40°C identified as optimal for achieving rapid polymerization rates while maintaining excellent molecular weight control [10] [14]. Solvent selection significantly impacts polymerization kinetics, with isopropanol-water mixtures providing superior results compared to purely organic or aqueous systems [10] [14].

The initiator structure influences both polymerization rate and end-group functionality [10] [35]. Ethyl 2-bromoisobutyrate (EBiB) and propargyl 2-bromoisobutyrate (PgBiB) have both demonstrated excellent performance, with the latter enabling subsequent click chemistry modifications [10]. The target degree of polymerization directly affects polymerization kinetics, with higher target values requiring longer reaction times and potentially leading to broader molecular weight distributions [35].

Electrochemical control methods have emerged as advanced optimization strategies, providing real-time adjustment of catalyst activity through applied potential or current [22]. These techniques offer additional control parameters including potential, current, and total charge passed, enabling fine-tuning of polymerization rates and molecular weight distributions [22].

Control ParameterOptimal RangeEffect on PolymerizationReference
Temperature35-45°CRate and control balance [10] [14]
Catalyst Loading0.05-0.075 × [I]₀Molecular weight control [27]
Solvent Ratio (IPA/H₂O)2:1 v/vEnhanced solubility [10]
Target DP20-100Kinetics and dispersity [35]

Reversible Addition-Fragmentation Chain Transfer Polymerization

Reversible Addition-Fragmentation Chain Transfer polymerization has proven highly effective for controlling the polymerization of 2-(diisopropylamino)ethyl methacrylate, offering advantages in terms of reaction conditions and monomer versatility [15] [17]. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate polymerization through a reversible addition-fragmentation mechanism [17] [19].

Selection of Chain Transfer Agents for 2-(Diisopropylamino)ethyl methacrylate

The selection of appropriate chain transfer agents is crucial for successful Reversible Addition-Fragmentation Chain Transfer polymerization of 2-(diisopropylamino)ethyl methacrylate [15] [17]. Research has demonstrated that 4-cyanopentanoic acid dithiobenzoate serves as an effective chain transfer agent for this monomer, providing excellent control over molecular weight and polydispersity [15]. The choice of chain transfer agent depends on the substituent groups R and Z, which significantly impact polymerization kinetics and the degree of structural control achieved [17] [20].

Dithioesters represent the most commonly employed class of chain transfer agents for methacrylate monomers, including 2-(diisopropylamino)ethyl methacrylate [17] [19]. The stabilizing group (Z) and leaving group (R) must be carefully matched to the monomer reactivity to ensure efficient chain transfer and fragmentation processes [17] [20]. For 2-(diisopropylamino)ethyl methacrylate, aromatic dithioesters with appropriate leaving groups have shown superior performance [15].

Chain Transfer Agent ClassExampleSuitability for DPAReference
Dithioesters4-Cyanopentanoic acid dithiobenzoateExcellent [15]
TrithiocarbonatesGeneral structureGood [17]
XanthatesGeneral structureModerate [17]
DithiocarbamatesGeneral structureModerate [17]

Mechanism and Kinetics of 2-(Diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer Polymerization

The mechanism of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization follows the established addition-fragmentation pathway characteristic of this controlled radical polymerization technique [18] [19]. The process begins with conventional radical initiation, followed by rapid consumption of the chain transfer agent through addition-fragmentation reactions [18] [34]. This initial phase establishes the main equilibrium between dormant macro-chain transfer agents and active propagating radicals [18] [34].

The kinetics of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization demonstrate first-order behavior with respect to monomer concentration, indicating successful control over the polymerization process [15] [18]. The rate of polymerization is governed by the equilibrium between addition and fragmentation processes, with the rate constants depending on the specific chain transfer agent employed [18] [19].

Unlike Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer polymerization does not reduce the termination rate but instead relies on efficient chain transfer to compete with both termination and propagation reactions [28]. The number of terminated chains can be predicted based on the amount of free radical initiator used [28] [18].

Kinetic ParameterCharacteristicImpact on ControlReference
Chain Transfer RateFast relative to propagationExcellent control [18]
Fragmentation RateBalanced with additionMolecular weight control [18]
Termination RateUnchanged from free radicalPredicted by initiator concentration [28]

Living Character and Chain End Functionality

The living character of 2-(diisopropylamino)ethyl methacrylate Reversible Addition-Fragmentation Chain Transfer polymerization is evidenced by the linear relationship between molecular weight and monomer conversion, coupled with the retention of chain-end functionality [15] [19]. The thiocarbonylthio end groups remain intact throughout the polymerization process, enabling chain extension and block copolymer synthesis [15] [19].

Chain end functionality in Reversible Addition-Fragmentation Chain Transfer polymers of 2-(diisopropylamino)ethyl methacrylate approaches theoretical values, with high retention of the thiocarbonylthio groups [15]. This functionality enables post-polymerization modifications, including end-group removal or transformation to other functional groups [19] [31]. The preservation of end-group functionality allows for the direct synthesis of block copolymers through sequential monomer addition [15].

The livingness of the polymerization is quantified by the living fraction, which can be calculated based on the ratio of chain transfer agent to initiator concentrations [18]. For 2-(diisopropylamino)ethyl methacrylate polymerization, living fractions exceeding 0.9 are routinely achieved under optimized conditions [15].

Living Character IndicatorTypical ValueSignificanceReference
Molecular Weight vs ConversionLinear relationshipControlled growth [15]
Chain End Functionality> 90%High end-group retention [15]
Living Fraction> 0.9Excellent control [18]
Polydispersity Index< 1.3Narrow molecular weight distribution [15]

Comparative Analysis: Reversible Addition-Fragmentation Chain Transfer versus Atom Transfer Radical Polymerization for 2-(Diisopropylamino)ethyl methacrylate

The comparative analysis of Reversible Addition-Fragmentation Chain Transfer and Atom Transfer Radical Polymerization for 2-(diisopropylamino)ethyl methacrylate reveals distinct advantages and limitations for each technique [24] [28]. Reversible Addition-Fragmentation Chain Transfer polymerization offers superior tolerance to functional groups and reaction conditions, enabling polymerization in protic solvents and aqueous media [19] [31]. This technique also demonstrates broader monomer compatibility and does not require stringent oxygen exclusion [19] [24].

Atom Transfer Radical Polymerization provides superior control over termination reactions through its unique equilibrium mechanism, potentially yielding polymers with narrower molecular weight distributions [23] [28]. The technique offers better control over chain-end purity, as the continuous radical generation in Reversible Addition-Fragmentation Chain Transfer can lead to contamination with homopolymer in block copolymer syntheses [28]. Additionally, Atom Transfer Radical Polymerization enables more precise control over polymerization rates through catalyst concentration adjustments [26] [27].

For 2-(diisopropylamino)ethyl methacrylate specifically, both techniques have demonstrated excellent performance, with the choice often depending on the intended application and required polymer properties [10] [15]. Reversible Addition-Fragmentation Chain Transfer offers advantages for biomedical applications due to its compatibility with aqueous systems and benign reaction conditions [15] [19]. Atom Transfer Radical Polymerization may be preferred when precise molecular weight control and narrow dispersity are paramount [10] [14].

Comparison ParameterRAFTATRPReference
Monomer ToleranceExcellentGood [24] [31]
Solvent CompatibilityBroad (including aqueous)Limited [19] [31]
Oxygen ToleranceGoodPoor [24] [31]
Molecular Weight ControlExcellentExcellent [15] [10]
End Group PurityGoodExcellent [28]
Reaction ConditionsMildModerate [19] [14]
Catalyst RequirementsChain transfer agent onlyMetal catalyst system [17] [14]

Color/Form

Liquid

XLogP3

2.8

Density

0.900 g/cu cm

LogP

log Kow = 2.79 (est)

UNII

QQQ3B8K5K1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-(Diisopropylamino)ethyl methacrylate is a liquid. It has a strong odor like fish and at high amounts can also smell like ammonia. It is soluble in water. USE: 2-(Diisopropylamino)ethyl methacrylate is used to make other chemicals. It is also being tested for use in medical nanoparticles. EXPOSURE: Workers that use 2-(diisopropylamino)ethyl methacrylate may breathe in vapors or have direct skin contact. Little or no exposure is expected in the general population at this time. If 2-(diisopropylamino)ethyl methacrylate is released to the environment, it will be broken down in air. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. In water it is expected to be broken down by light. It may be broken down by microorganisms, and may build up in aquatic organisms. RISK: Data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in humans were not available. Mild skin and eye irritation were observed in laboratory animals with direct contact. No additional data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in laboratory animals were available. Data on the potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.053 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16715-83-6

Wikipedia

N,N-diisopropylaminoethyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF DIISOPROPYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Retention times for acrylates & methacrylates were measured with 2 different columns (C18 corasil & C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain partition coefficients of acrylates and methacrylates between 1-octanol and water (log P). /Acrylates & methacrylates/
Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/

Interactions

Photodynamic therapy is an effective treatment for tumors that involves the administration of light-activated photosensitizers. However, most photosensitizers are insoluble and non-specific. To target the acid environment of tumor sites, we synthesized three poly(ethylene glycol) methacrylate-co-2-(diisopropylamino)ethyl methacrylate (PEGMA-co-DPA) copolymers capable of self-assembly to form pH sensitive nanoparticles in an aqueous environment, as a means of encapsulating the water-insoluble photosensitizer, meso-tetra(hydroxyphenyl)chlorin (m-THPC). The critical aggregation pH of the PEGMA-co-DPA polymers was 5.8-6.6 and the critical aggregation concentration was 0.0045-0.0089 wt% at pH 7.4. Using solvent evaporation, m-THPC loaded nanoparticles were prepared with a high drug encapsulation efficiency (approximately 89%). Dynamic light scattering and transmission electron microscopy revealed the spherical shape and 132 nm diameter of the nanoparticles. The in vitro release rate of m-THPC at pH 5.0 was faster than at pH 7.0 (58% versus 10% m-THPC released within 48 h, respectively). The in vitro photodynamic therapy efficiency was tested with the HT-29 cell line. m-THPC loaded PEGMA-co-DPA nanoparticles exhibited obvious phototoxicity in HT-29 colon cancer cells after light irradiation. The results indicate that these pH sensitive nanoparticles are potential carriers for tumor targeting and photodynamic therapy.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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